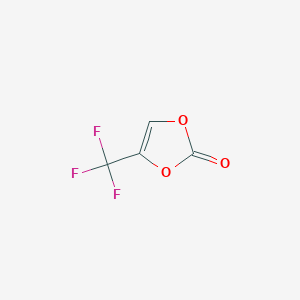
4-(Trifluoromethyl)-2H-1,3-dioxol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-2H-1,3-dioxol-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2H-1,3-dioxol-2-one typically involves the introduction of the trifluoromethyl group into the dioxolane ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate and a base such as DBU in acetonitrile at 35°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl alcohols or acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethyl alcohols, while reduction can produce methyl-substituted dioxolanes.
科学的研究の応用
4-(Trifluoromethyl)-2H-1,3-dioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 4-(Trifluoromethyl)-2H-1,3-dioxol-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but is attached to a phenol ring.
4-(Trifluoromethyl)aniline: Similar in structure but with an aniline group instead of a dioxolane ring.
Uniqueness
4-(Trifluoromethyl)-2H-1,3-dioxol-2-one is unique due to the presence of both the trifluoromethyl group and the dioxolane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
324547-56-0 |
|---|---|
分子式 |
C4HF3O3 |
分子量 |
154.04 g/mol |
IUPAC名 |
4-(trifluoromethyl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C4HF3O3/c5-4(6,7)2-1-9-3(8)10-2/h1H |
InChIキー |
HHEHBDIJKBHWLO-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=O)O1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



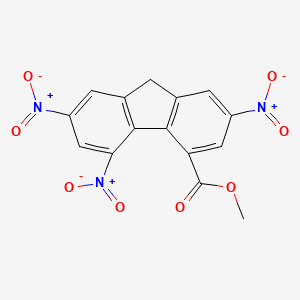
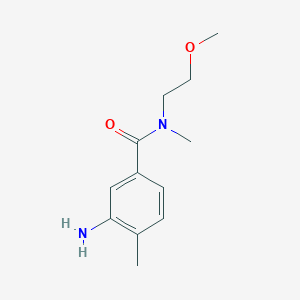
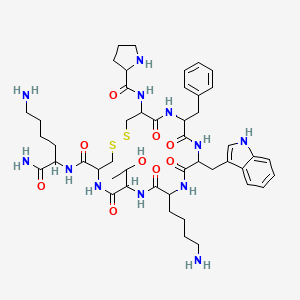
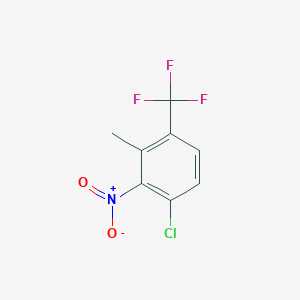
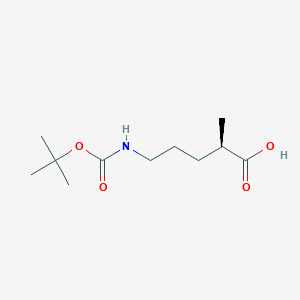
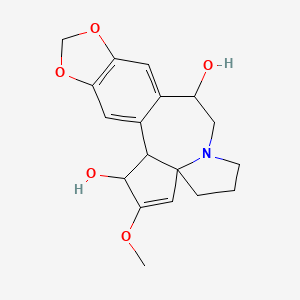
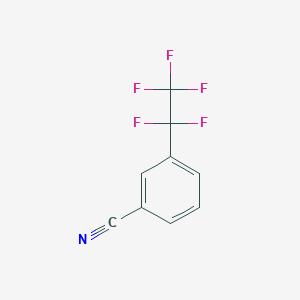
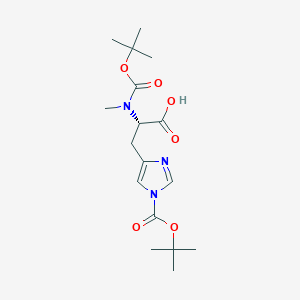
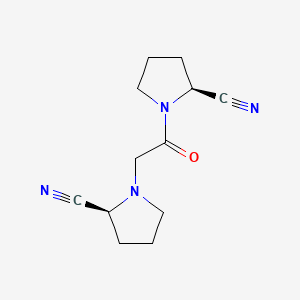
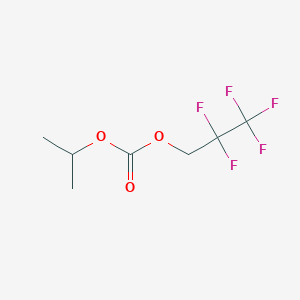
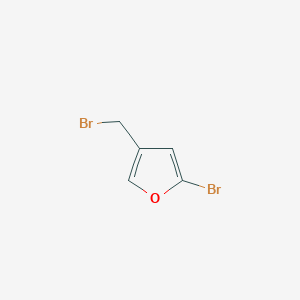
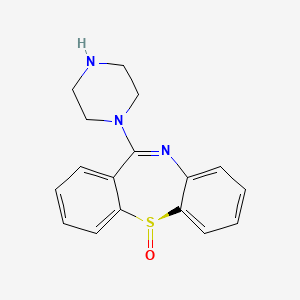
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)
